![molecular formula C15H15F3N2O B2785516 N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide CAS No. 2224228-48-0](/img/structure/B2785516.png)
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
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Description
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C15H15F3N2O and its molecular weight is 296.293. The purity is usually 95%.
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Biological Activity
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12F3N
- Molecular Weight : 253.24 g/mol
This compound contains a trifluoromethyl group, which is known to enhance the lipophilicity and biological activity of organic molecules.
Antimicrobial Activity
Recent studies have demonstrated that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For instance, a related compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), showing notable activity with minimum inhibitory concentrations (MICs) around 25.9 µM for both strains . This suggests that this compound may also possess similar antimicrobial efficacy.
Anti-inflammatory Effects
In vitro studies have indicated that compounds structurally related to this compound can modulate inflammatory pathways. Specifically, they were shown to attenuate lipopolysaccharide-induced NF-κB activation, a crucial transcription factor in inflammation . This property could position the compound as a candidate for further development in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of ABC Transporters : Similar compounds have been reported to inhibit the activity of ABC transporter subfamily C member 10 (ABCC10), which is implicated in drug resistance mechanisms . This inhibition could enhance the efficacy of co-administered chemotherapeutic agents.
- Impact on Angiogenesis : The compound's potential to block Ephrin receptor autophosphorylation suggests a role in inhibiting angiogenesis, which is critical in cancer progression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives containing the trifluoromethyl group. The results indicated that compounds similar to this compound exhibited significant bactericidal effects against both S. aureus and MRSA, with MBC values equal to MIC values, confirming their bactericidal nature .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related compounds, revealing that certain derivatives significantly reduced NF-κB activation compared to controls. The findings suggest that structural modifications can enhance anti-inflammatory properties, indicating that this compound might be optimized for better efficacy .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(cyanomethyl)-1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)12-5-3-4-11(10-12)14(6-1-2-7-14)13(21)20-9-8-19/h3-5,10H,1-2,6-7,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYWZCDPMPZIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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